![molecular formula C19H13ClN4O B2535583 3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide CAS No. 863020-22-8](/img/structure/B2535583.png)
3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
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Overview
Description
“3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide” is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . In the synthesis, particular emphasis has been made to the seven important categories namely transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
Imidazo[1,2-a]pyridines are considered as privileged structures because of their occurrence in many natural products . They are an important class of fused nitrogen-bridged heterocyclic compounds .Chemical Reactions Analysis
The construction of an imidazo[1,2-a]pyridine core has been developed mostly on the basis of metal catalyzed reactions and functionalizations . The most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton have been summarized .Scientific Research Applications
Synthesis Applications
Several studies have focused on the synthesis and applications of imidazo[1,2-a]pyrimidine derivatives, highlighting their significance in the development of new materials and compounds with potential biological activities. For example, a simple and efficient method for synthesizing pyrimidinone and pyrimidine derivatives has been described, emphasizing the versatility of these compounds in chemical synthesis (G. Rao et al., 2011)[https://consensus.app/papers/nn′dichlorobis246trichlorophenylurea-reagent-rao/79a79b1edc98506abd08b422e76a929d/?utm_source=chatgpt]. This highlights the potential of related chemical structures in facilitating the development of new compounds through efficient synthetic pathways.
Biological Activity and Medicinal Chemistry
Compounds with similar structural features have been investigated for their biological activities, including their potential as antiulcer agents (J. Starrett et al., 1989)[https://consensus.app/papers/synthesis-activity-3substituted-imidazo12apyridines-starrett/5a0bcf3e4da451edb27464d1bd0e2f45/?utm_source=chatgpt] and antineoplastic agents (A. Abdel-Hafez, 2007)[https://consensus.app/papers/benzimidazole-condensed-ring-systems-activity-abdelhafez/cd0b47bd286b586e968c82f233ada258/?utm_source=chatgpt]. These studies demonstrate the potential therapeutic applications of compounds within this chemical class, contributing valuable insights into the development of new drugs and treatment options.
Drug Design and Molecular Modification
Research into modifying the molecular structure to enhance biological activity or reduce metabolism by enzymes such as aldehyde oxidase (AO) has been documented. A. Linton et al. (2011)[https://consensus.app/papers/structure-modifications-imidazo12apyrimidine-reduce-linton/ecf47d3a3e725e4fb4ee15f2033c41e1/?utm_source=chatgpt] discussed strategies to avoid AO-mediated oxidation, providing a framework for designing more stable and effective therapeutic agents.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have shown strong inhibition against ddr1 , a receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling.
Biochemical Pathways
Given its potential inhibition of ddr1 , it may affect pathways related to cell adhesion, proliferation, and extracellular matrix remodeling.
Result of Action
If the compound inhibits ddr1 , it could potentially disrupt cell adhesion, proliferation, and extracellular matrix remodeling, leading to various cellular effects.
properties
IUPAC Name |
3-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O/c20-15-6-1-5-14(10-15)18(25)22-16-7-2-4-13(11-16)17-12-24-9-3-8-21-19(24)23-17/h1-12H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLXRKPIQGGZGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)Cl)C3=CN4C=CC=NC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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